REACTION_SMILES
|
[CH2:21]1[CH2:22][CH2:23][CH2:24][c:25]2[c:26]3[c:27]([C:34](=[O:35])[OH:36])[cH:28][cH:29][cH:30][c:31]3[nH:32][c:33]21.[CH2:5]1[c:6]2[nH:7][c:8]3[c:9]([cH:10][cH:11][c:12]([C:13]([OH:14])=[O:15])[cH:16]3)[c:17]2[CH2:18][CH2:19][CH2:20]1.[CH3:37][OH:38].[S:1]([Cl:2])([Cl:3])=[O:4]>>[CH3:5][O:36][C:34]([c:27]1[c:26]2[c:25]3[c:33]([nH:32][c:31]2[cH:30][cH:29][cH:28]1)[CH2:21][CH2:22][CH2:23][CH2:24]3)=[O:35]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cccc2[nH]c3c(c12)CCCC3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccc2c3c([nH]c2c1)CCCC3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cccc2[nH]c3c(c12)CCCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |